
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and has shown significant potential in preclinical studies.
作用機序
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide selectively binds to the adenosine A2A receptor and prevents the binding of adenosine, a naturally occurring molecule that activates this receptor. By blocking the A2A receptor, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide can prevent the suppression of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide has been shown to enhance the activity of multiple immune cell types, including T cells, natural killer cells, and dendritic cells. It also promotes the production of pro-inflammatory cytokines, which can further enhance the immune response. Additionally, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide has been shown to inhibit the growth of multiple tumor types in preclinical studies.
実験室実験の利点と制限
One advantage of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide is its selectivity for the adenosine A2A receptor, which minimizes off-target effects. However, its efficacy may be limited by the expression of this receptor in different tumor types. Additionally, the optimal dosing and administration of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide may vary depending on the specific cancer type and patient population.
将来の方向性
Future research on 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide could focus on its potential in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Additionally, further studies could investigate the optimal dosing and administration of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide in different cancer types and patient populations. Finally, clinical trials will be necessary to determine the safety and efficacy of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide in humans.
合成法
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride to form 4-chlorophenyl hydroxylamine. This intermediate is then reacted with ethyl 2,4-difluorobenzylacetate to form 2-(5-(4-chlorophenyl)isoxazol-3-yl)acetate. The final step involves the hydrolysis of the ester group to form 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide.
科学的研究の応用
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential in cancer immunotherapy. It works by blocking the adenosine A2A receptor, which is known to suppress the immune system and promote tumor growth. By inhibiting this receptor, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide can enhance the activity of immune cells and promote an anti-tumor immune response.
特性
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-15-6-5-12(19)7-14(15)20/h1-8H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMNYZHFVDYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
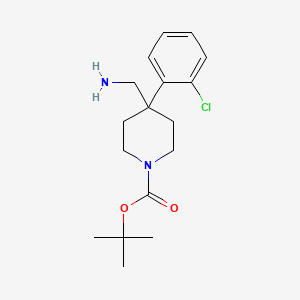
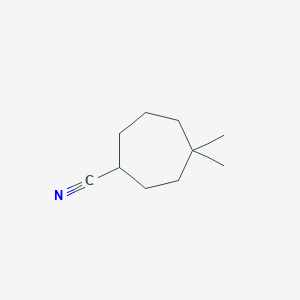
![Benzo[d][1,3]dioxol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2850672.png)
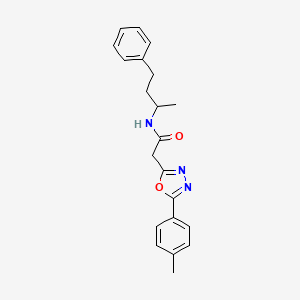
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2850679.png)
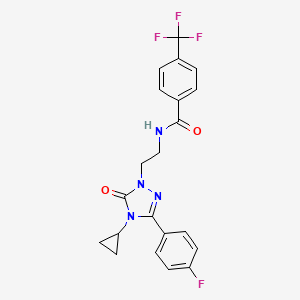
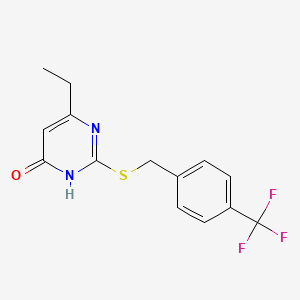
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2850684.png)